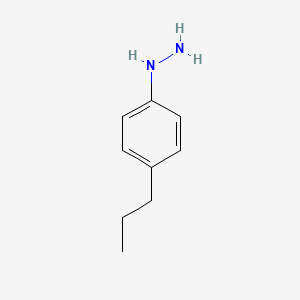

(4-Propylphenyl)-hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-propylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-3-8-4-6-9(11-10)7-5-8/h4-7,11H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYURPJIBGUACA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Arylhydrazine Chemistry and Derivatives

Arylhydrazines, as a class of compounds, are significant in organic chemistry due to their utility in forming a range of biologically active molecules. rsc.orgnih.gov They serve as versatile synthons, acting as both a source of an aromatic ring and a nitrogen source in various chemical reactions. acs.org The reactivity of arylhydrazines is centered around the nitrogen-nitrogen single bond and the nucleophilicity of the nitrogen atoms. acs.org

The presence of substituents on the phenyl ring, such as the propyl group in (4-Propylphenyl)-hydrazine, can influence the reactivity of the hydrazine (B178648) group. These substituents can exert electronic effects, either donating or withdrawing electron density from the aromatic ring, which in turn can modulate the nucleophilicity of the hydrazine nitrogens. nih.gov This allows for fine-tuning of the reactivity and selectivity in chemical transformations.

Significance of 4 Propylphenyl Hydrazine in Organic Synthesis and Chemical Research

The primary significance of (4-Propylphenyl)-hydrazine lies in its role as a precursor in the Fischer indole (B1671886) synthesis. wikipedia.orgmdpi.com This classic and widely used reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone to produce an indole, a privileged scaffold in medicinal chemistry found in numerous natural products and pharmaceutical agents. wikipedia.orgorientjchem.orgbyjus.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole nucleus. wikipedia.orgmdpi.com

Specifically, this compound can be reacted with various carbonyl compounds to generate indoles with a propyl group at the 5-position of the indole ring. This specific substitution pattern can be of interest in the development of new therapeutic agents.

Beyond the Fischer indole synthesis, arylhydrazines like this compound are utilized in the synthesis of other important heterocyclic systems such as pyrazoles, pyrazolines, and pyridazines. rsc.orgmdpi.comsmolecule.com These heterocyclic motifs are also prevalent in many biologically active compounds. For instance, the reaction of arylhydrazines with β-dicarbonyl compounds or their equivalents is a common strategy for the construction of pyrazole (B372694) rings.

The general synthetic utility of arylhydrazines also extends to their use as arylating agents in cross-coupling reactions, although this is a more recent area of exploration. rsc.orgnih.gov

Current Research Landscape and Unexplored Avenues

Established Synthetic Routes to Arylhydrazines

Traditional methods for the synthesis of arylhydrazines have long been the cornerstone of their production. These routes, while effective, often involve harsh conditions and the use of hazardous reagents.

Diazotization-Reduction Pathways

The most conventional and widely employed method for the synthesis of arylhydrazines is the diazotization of a primary aromatic amine followed by reduction. orgsyn.orgbyjus.com This two-step process begins with the conversion of an arylamine, such as 4-propylaniline (B1194406), into a diazonium salt. iitk.ac.in This is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. byjus.comiitk.ac.in

The resulting diazonium salt is a highly reactive intermediate that is then reduced to the corresponding arylhydrazine. iitk.ac.in Common reducing agents for this transformation include sodium sulfite (B76179), stannous chloride, and triphenylphosphine. orgsyn.orgbyjus.comrsc.org The use of sodium sulfite is a preferred method, often requiring a subsequent heating step to ensure the completion of the reduction. orgsyn.org The arylhydrazine is typically isolated as its hydrochloride salt, which can be purified by crystallization. orgsyn.org

A patent for a continuous flow process for the synthesis of phenylhydrazine (B124118) salts describes the general steps of diazotization of an aniline (B41778) derivative, followed by reduction with sodium sulfite or stannous chloride, and subsequent acidic hydrolysis and salification to obtain the phenylhydrazine salt. google.com

Table 1: Comparison of Reducing Agents in Diazotization-Reduction Pathway

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Sulfite | Aqueous solution, often requires heating | Cost-effective, widely available | Can require lengthy reaction times, potential for side reactions if not controlled |

| Stannous Chloride | Acidic medium (e.g., concentrated HCl) | Effective for a range of substrates | Use of a heavy metal, potential for tin-based impurities |

| Triphenylphosphine | Organic solvent, followed by hydrolysis | Milder conditions for some substrates | Stoichiometric amounts of phosphine (B1218219) oxide byproduct generated |

Cross-Coupling Methodologies (e.g., Copper-Catalyzed N-Arylation)

Cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds, providing an alternative route to arylhydrazines. Copper-catalyzed N-arylation reactions are particularly noteworthy. These methods involve the coupling of an aryl halide with a hydrazine (B178648) derivative in the presence of a copper catalyst. nih.govsemanticscholar.org

One approach involves the intermolecular N-arylation of N-Boc hydrazine with substituted aryl iodides using a copper catalyst and cesium carbonate as a base. nih.gov This method has been shown to be effective for both electron-rich and electron-deficient aryl iodides. nih.gov Another strategy involves the copper-catalyzed cross-coupling of aryl halides with hydrazine hydrate (B1144303) in a solvent like polyethylene (B3416737) glycol (PEG)-400, which is applicable to aryl iodides and bromides, including sterically hindered substrates. beilstein-journals.org

Recent advancements have focused on developing more efficient and milder conditions. For instance, a copper-catalyzed N-arylation of amines has been developed with very low catalyst loadings (part-per-million) at room temperature and under air. d-nb.info

Table 2: Examples of Copper-Catalyzed N-Arylation for Arylhydrazine Synthesis

| Aryl Halide | Hydrazine Source | Catalyst System | Solvent | Yield | Reference |

| Substituted Aryl Iodides | N-Boc Hydrazine | CuI / Cs₂CO₃ | Not specified | Good to Excellent | nih.gov |

| Aryl Halides (I, Br) | Hydrazine Hydrate | Copper catalyst | PEG-400 | Good to Excellent | beilstein-journals.org |

| (E)-1-(2-halophenyl)alkanone oximes | Aliphatic/Aromatic Amines | Copper catalyst | Not specified | Good to Excellent | d-nb.info |

Reductive Amination Approaches

Reductive amination offers another synthetic pathway to arylhydrazines. This method typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. rsc.orgtennessee.edu While direct reductive amination is more commonly used for the synthesis of amines from aldehydes and ketones, related strategies can be adapted for hydrazine synthesis.

One of the challenges in direct alkylation of hydrazines is the potential for multiple substitutions. semanticscholar.org However, the use of specific reducing agents can offer selectivity. For instance, sodium cyanoborohydride (NaBH₃CN) is known to selectively reduce imines in the presence of aldehydes. rsc.org Other reducing agents like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also employed. rsc.orgtennessee.edu

Development of Novel and Green Synthetic Protocols for this compound

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Metal-Free and Organocatalytic Syntheses

The development of metal-free and organocatalytic methods for arylhydrazine synthesis is a significant step towards greener chemistry. These approaches avoid the use of potentially toxic and expensive metal catalysts.

A metal- and base-free method has been developed for the synthesis of aryl iodides from arylhydrazine hydrochlorides and iodine, which proceeds via the in-situ formation of an arenediazonium salt. acs.org While this is the reverse of the typical synthesis, it highlights the potential for metal-free transformations involving these compounds.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthesis. google.comnih.gov For example, a metal-free reduction of diazonium salts using ascorbic acid (Vitamin C) has been explored as a mild route to hydrazines. tandfonline.com This method proceeds through a key intermediate that can be isolated and converted to the corresponding hydrazine. tandfonline.com

Microwave-Assisted and Solvent-Free Conditions

Microwave-assisted organic synthesis has gained considerable attention for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. tandfonline.comrsc.org The synthesis of various heterocyclic compounds, including those derived from hydrazines, has been successfully achieved using microwave irradiation. tandfonline.comnih.govmdpi.com For instance, the condensation of hydrazines with carbonyl compounds to form hydrazones can be significantly accelerated under microwave conditions. orgsyn.orgresearchgate.net

Solvent-free reactions represent another important green chemistry approach, as they eliminate the need for potentially harmful organic solvents, reduce waste, and can simplify product purification. google.comjscimedcentral.com The condensation of 4-methylphenylhydrazine (B1211910) with substituted benzaldehydes has been successfully carried out under solvent-free conditions using a solid acid catalyst, which is experimentally simple and high-yielding. google.comjscimedcentral.com This method offers advantages such as shorter reaction times and the potential for catalyst recycling. google.comjscimedcentral.com

Table 3: Green Synthetic Approaches for Arylhydrazine Derivatives

| Method | Key Features | Example Application | Reference |

| Metal-Free Synthesis | Avoids heavy metal catalysts, often uses readily available reagents. | Reduction of diazonium salts with ascorbic acid. | tandfonline.com |

| Organocatalysis | Uses small organic molecules as catalysts, can offer high selectivity. | Cascade reactions for the synthesis of complex molecules. | google.comnih.gov |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields. | Synthesis of pyrazole (B372694) derivatives from hydrazines and β-keto esters. | tandfonline.com |

| Solvent-Free Synthesis | Reduces solvent waste, simplifies workup, can be more energy-efficient. | Condensation of arylhydrazines with aldehydes using a solid catalyst. | google.comjscimedcentral.com |

Optimization of Reaction Parameters and Scale-Up Considerations for this compound

The industrial viability and efficiency of synthesizing this compound, a key intermediate in various chemical industries, are critically dependent on the optimization of reaction parameters and careful consideration of scale-up challenges. The primary synthetic route, involving the diazotization of 4-propylaniline followed by reduction, presents several variables that must be fine-tuned to maximize yield, purity, and safety while minimizing costs and environmental impact.

The diazotization of aromatic amines is a well-established but sensitive process. Key parameters that require optimization include temperature, acid concentration, and the rate of addition of the diazotizing agent, typically sodium nitrite. vandemark.com The reaction is highly exothermic, necessitating strict temperature control, usually between 0 and 5°C, to prevent the decomposition of the thermally labile diazonium salt intermediate. vandemark.com Maintaining a low temperature is crucial for minimizing the formation of unwanted byproducts. vandemark.com

The choice and concentration of the acid, most commonly hydrochloric or sulfuric acid, also play a significant role. The acid serves to generate nitrous acid in situ from sodium nitrite and to stabilize the resulting diazonium salt. vandemark.com Insufficient acidity can lead to incomplete diazotization and the formation of diazoamino compounds, while excessive acidity can accelerate decomposition.

For the subsequent reduction of the (4-propylphenyl)diazonium salt to this compound, common reducing agents include sodium sulfite, stannous chloride, and catalytic hydrogenation. justia.com The optimization of this step involves selecting the appropriate reducing agent, controlling the pH, temperature, and reaction time. For instance, when using sodium sulfite, the pH of the reaction mixture is a critical parameter that influences the reaction rate and the formation of side products.

Modern approaches to chemical synthesis, such as continuous flow chemistry, offer significant advantages for the production of arylhydrazines, including this compound. google.com Continuous flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and enhancing safety, particularly for hazardous reactions like diazotization. google.com A patented continuous flow process for the synthesis of substituted phenylhydrazine salts, which includes this compound as a potential product, highlights the industrial interest in this technology. justia.comgoogle.com This process integrates diazotization, reduction, and hydrolysis/salification into a continuous sequence, significantly reducing reaction times and improving process safety by minimizing the accumulation of unstable intermediates. justia.com

The table below illustrates a hypothetical optimization of the diazotization of 4-propylaniline using a Design of Experiments (DoE) approach, a statistical methodology for systematically varying multiple factors to find optimal reaction conditions.

Table 1: Hypothetical Design of Experiments (DoE) for the Diazotization of 4-Propylaniline

| Experiment | Temperature (°C) | Molar Ratio (NaNO₂:Aniline) | Acid Concentration (M) | Reaction Time (min) | Yield of Diazonium Salt (%) |

| 1 | 0 | 1.0:1 | 2 | 30 | 92 |

| 2 | 0 | 1.2:1 | 3 | 45 | 95 |

| 3 | 5 | 1.0:1 | 3 | 30 | 88 |

| 4 | 5 | 1.2:1 | 2 | 45 | 91 |

| ... | ... | ... | ... | ... | ... |

| Optimum | 0 | 1.1:1 | 2.5 | 35 | 96 |

This table is illustrative and based on general principles of diazotization optimization.

Similarly, the reduction step can be optimized. The following table provides a comparative overview of different reducing agents for the conversion of the diazonium salt to this compound, based on typical literature findings for aryl diazonium salts.

Table 2: Comparison of Reducing Agents for Aryl Diazonium Salts

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Typical Yield (%) |

| Sodium Sulfite | Aqueous solution, controlled pH | Inexpensive, readily available | Can lead to sulfonation byproducts | 70-85 |

| Stannous Chloride | Acidic medium (e.g., HCl) | High yields, clean reaction | Stoichiometric tin waste, environmental concerns | 85-95 |

| Catalytic Hydrogenation | H₂ gas, Pd/C or Pt/C catalyst, controlled pressure and temp. | "Green" process, high purity product | Requires specialized equipment, catalyst cost | >90 |

This data is generalized from literature on arylhydrazine synthesis and may be applicable to this compound.

Scale-up of the synthesis of this compound from laboratory to industrial production requires addressing several key challenges. Heat removal during the exothermic diazotization becomes more critical in larger reactors. The mixing efficiency to ensure uniform reaction conditions is also a significant factor. Continuous flow reactors are particularly well-suited for scaling up such processes as they maintain a high surface-area-to-volume ratio, facilitating efficient heat exchange and mixing, thereby ensuring consistent product quality and process safety. justia.comgoogle.com The development of a robust and scalable process is essential for the economic production of this compound for its various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. Through the analysis of 1D and 2D NMR spectra, the connectivity and spatial arrangement of atoms within this compound can be meticulously mapped.

One-dimensional NMR provides foundational information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the propyl group, the aromatic ring, and the hydrazine moiety. The propyl group's protons would appear as a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the benzylic methylene (CH₂) group directly attached to the aromatic ring. The aromatic protons, due to the 1,4-disubstitution pattern, are expected to form an AA'BB' system, appearing as two sets of doublets. The protons on the hydrazine group (-NH and -NH₂) would likely appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum , typically recorded with proton decoupling, would show a single peak for each unique carbon atom. For this compound, nine distinct signals are anticipated: three for the propyl chain carbons and six for the aromatic carbons, as the 1,4-substitution pattern renders all aromatic carbons unique. The chemical shifts are influenced by the electronic effects of the substituents. organicchemistrydata.org The positions of the carbonyl groups in related derivatives typically appear between 150 and 175 ppm. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from analogous compounds like phenylhydrazine and propylbenzene.

¹H NMRCH₃CH₂CH₂Ar-HAr-HNHNH₂¹³C NMR

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-CH₂-CH₃ | ~14 |

| -CH₂-CH₂ -CH₃ | ~24 |

| Ar-CH₂ -CH₂-CH₃ | ~37 |

| Ar-C (meta to -NHNH₂) | ~113 |

| Ar-C (ortho to -NHNH₂) | ~129 |

| Ar-C (ipso, attached to -C₃H₇) | ~135 |

| Ar-C (ipso, attached to -NHNH₂) | ~148 |

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity and spatial relationships, which is especially crucial for complex derivatives. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the propyl chain. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would show a correlation cross-peak for each C-H bond, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals and each proton signal of the propyl chain to its respective carbon signal.

The benzylic protons of the propyl group showing a cross-peak to the ipso-carbon of the aromatic ring.

The aromatic protons showing correlations to neighboring carbons, confirming the substitution pattern.

The -NH proton potentially showing a correlation to the ipso-carbon it is attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected by bonds. It is useful for conformational analysis, for example, in determining the preferred rotational orientation of the hydrazine and propyl groups relative to the phenyl ring in complex derivatives.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure. researchgate.net

HRMS measures the m/z ratio to several decimal places, allowing for the determination of a molecule's exact mass. This high precision enables the calculation of the unique molecular formula, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₉H₁₄N₂), the calculated monoisotopic mass is 150.1157 g/mol . uni.luchemicalbook.com An HRMS measurement yielding a value extremely close to this would confirm the elemental composition.

The primary fragmentation pathways for this compound under electron ionization (EI) can be predicted based on the stability of the resulting carbocations. The most prominent fragmentation is expected to be the benzylic cleavage, which involves the loss of an ethyl radical to form a stable tropylium-like ion.

Table 2: Predicted Major Mass Fragments for this compound

| m/z | Predicted Fragment Ion | Description |

|---|---|---|

| 150 | [C₉H₁₄N₂]⁺• | Molecular Ion (M⁺•) |

| 121 | [C₇H₉N₂]⁺ | Loss of ethyl radical (•C₂H₅) via benzylic cleavage |

| 106 | [C₇H₈N]⁺ | Loss of •NH₂ from the [M-29] fragment |

The mass spectrum also displays an isotopic pattern for the molecular ion due to the presence of naturally occurring heavier isotopes. For this compound, the M+1 peak, which is one mass unit heavier than the molecular ion, arises primarily from the presence of ¹³C (1.1% natural abundance) and ¹⁵N (0.37% abundance). Given nine carbon atoms, the expected relative intensity of the M+1 peak is approximately 9.9% (9 x 1.1%) of the M⁺• peak. This predictable pattern serves as an additional tool for confirming the molecular formula.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups, providing a molecular fingerprint. The analysis of phenylhydrazone derivatives often shows characteristic peaks for N-H and C=N bonds. researchgate.net

For this compound, the spectra would be dominated by vibrations of the N-H, C-H, C=C, and N-N bonds.

N-H Stretching: The hydrazine moiety (-NH-NH₂) will exhibit characteristic stretching vibrations in the 3200-3400 cm⁻¹ region. Typically, primary amines show two bands (symmetric and asymmetric stretching), which may overlap with the single N-H stretch of the secondary amine portion. In related hydrazine derivatives, N-H stretching bands appear around 3362-3281 cm⁻¹. tandfonline.comtandfonline.com

C-H Stretching: Signals for aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: The aromatic ring will produce several characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group usually appears around 1600-1650 cm⁻¹, often overlapping with the aromatic C=C stretching vibrations.

Aromatic Out-of-Plane Bending: A strong band in the 800-850 cm⁻¹ region is indicative of 1,4-disubstitution on a benzene (B151609) ring.

N-N Stretching: The stretching of the nitrogen-nitrogen single bond is expected to produce a weak to medium intensity band in the 1000-1200 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Bond(s) Involved |

|---|---|---|

| N-H Stretching | 3200 - 3400 | -NH-, -NH₂ |

| Aromatic C-H Stretching | 3000 - 3100 | Cₐᵣ-H |

| Aliphatic C-H Stretching | 2850 - 2960 | Cₐₗᵢ-H |

| N-H Bending | 1600 - 1650 | -NH₂ |

| Aromatic C=C Stretching | 1450 - 1600 | Cₐᵣ=Cₐᵣ |

| N-N Stretching | 1000 - 1200 | N-N |

Computational Chemistry and Theoretical Investigations of 4 Propylphenyl Hydrazine

Electronic Structure and Reactivity Studies via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT methods can predict a wide range of molecular properties, including geometry, electronic structure, and reactivity descriptors for hydrazine (B178648) derivatives and other organic compounds. nih.govcolab.ws

Molecular Orbital (MO) theory describes covalent bonding in terms of molecular orbitals that span the entire molecule, formed from the combination of atomic orbitals. youtube.compressbooks.pub Within this framework, the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com This charge transfer is a key aspect of chemical reactions. nih.gov For substituted phenylhydrazines, the distribution of the HOMO and LUMO is typically spread across the phenyl ring and the hydrazine moiety, indicating that these regions are central to the molecule's reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties for a Hydrazine Derivative

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.29 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

Note: The data in this table are illustrative for a related hydrazine derivative to demonstrate the concept and are not specific experimental or calculated values for (4-Propylphenyl)-hydrazine.

DFT calculations can determine how charge is distributed within a molecule, often visualized through methods like Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MEP). The MEP surface illustrates the electrostatic potential on the electron density surface of a molecule, providing a visual guide to its reactive sites. colab.ws

Regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net For hydrazine-containing compounds, the nitrogen atoms of the hydrazine group typically exhibit a high negative potential due to the presence of lone pair electrons, making them likely sites for interaction with electrophiles. colab.wsresearchgate.net The analysis of charge distribution helps in understanding intermolecular interactions and predicting the most probable centers for chemical reactions. colab.ws

Conformational Landscapes and Energetic Profiles

Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements known as conformations. Conformational analysis involves mapping the potential energy of the molecule as a function of the torsion angle of one or more bonds. The resulting energetic profile, or conformational landscape, reveals the most stable, low-energy conformations (energy minima) and the energy barriers (transition states) that separate them. mdpi.com For this compound, key rotations would include the bond between the phenyl ring and the nitrogen atom, as well as the N-N bond within the hydrazine group. Identifying the global minimum energy conformation is crucial as it represents the most populated and thermodynamically stable structure of the molecule under given conditions.

Prediction and Correlation of Spectroscopic Data

Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. nih.govchemrxiv.org By calculating the vibrational frequencies of the optimized molecular geometry, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled to correct for approximations in the computational method and anharmonicity, allowing for a direct comparison with experimental data. researchgate.net This correlation helps in the assignment of specific vibrational modes to the observed spectral bands. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, aiding in the interpretation of experimental ¹H and ¹³C NMR spectra. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed step-by-step pathways of chemical reactions. nih.gov By mapping the potential energy surface for a reaction, chemists can identify intermediates, products, and, crucially, the transition states that connect them. arxiv.org This provides a deeper understanding of reaction kinetics and thermodynamics. For instance, computational studies on hydrazine derivatives have been used to explore their reaction mechanisms during ozonation or their role as reducing agents. nih.govarxiv.org

A transition state represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement that is fleeting and cannot be isolated experimentally. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface. Its structure provides critical information about the geometry of the reacting species at the peak of the energy barrier. The energy difference between the reactants and the transition state is the activation energy, a key parameter that determines the rate of a reaction. nih.gov Computational studies can precisely calculate this barrier, offering insights into the feasibility and kinetics of a proposed reaction mechanism. nih.govresearchgate.net

Activation Energy Barriers and Reaction Pathways

The reactivity of this compound is largely dictated by the activation energy barriers of its characteristic reactions, such as the formation of hydrazones and the subsequent Fischer indole (B1671886) synthesis. The propyl group at the para position of the phenyl ring, being an electron-donating group, is expected to have a significant influence on these energy barriers compared to unsubstituted phenylhydrazine (B124118).

Theoretical calculations have demonstrated that substituents on the phenyl ring of the hydrazine play a pivotal role. Electron-donating groups, such as the propyl group in this compound, are known to weaken the N-N bond in the ene-hydrazine intermediate. This weakening of the N-N bond can lead to a lowering of the activation energy for the nih.govnih.gov-sigmatropic rearrangement nih.govacs.org. For the thermal Fischer indole reaction, the activation barrier can be quite high, on the order of 43.7 kcal/mol for the unsubstituted phenylhydrazone nih.govacs.org. However, under acid-catalyzed conditions, this barrier is substantially reduced. Protonation of the ene-hydrazine intermediate can lower the activation energy by 11–13 kcal/mol nih.govacs.org. The presence of an electron-donating substituent is predicted to further decrease this barrier, facilitating the reaction.

| Substituent at para-position | Electronic Effect | Predicted Effect on Activation Energy (ΔG‡) |

|---|---|---|

| -NO₂ | Electron-withdrawing | Increase |

| -H | Neutral | Baseline |

| -CH₃ | Electron-donating | Decrease |

| -OCH₃ | Strongly electron-donating | Significant Decrease |

| -CH₂CH₂CH₃ (Propyl) | Electron-donating | Decrease |

The reaction pathway for the condensation of this compound with a carbonyl compound to form a hydrazone is generally considered to have a lower activation barrier than the subsequent indolization. This initial step is a nucleophilic addition-elimination reaction. The nucleophilicity of the hydrazine is a key factor, and the electron-donating propyl group would enhance the electron density on the nitrogen atoms, thereby increasing its nucleophilicity and likely lowering the activation barrier for the initial attack on the carbonyl carbon.

Solvent Effects on Reactivity

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. For reactions involving this compound, the choice of solvent is critical, particularly in processes like the Fischer indole synthesis which often involves charged intermediates and transition states.

Computational studies, often employing implicit solvent models like the SMD model, can provide insights into these effects acs.orgacs.org. The reactivity of nucleophiles, such as this compound, is significantly influenced by the solvent. In general, polar solvents are capable of stabilizing charged species.

Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with the hydrazine and any charged intermediates. In the context of the acid-catalyzed Fischer indole synthesis, polar protic solvents can stabilize the protonated ene-hydrazine intermediate and the partially charged transition state of the nih.govnih.gov-sigmatropic rearrangement. This stabilization would be expected to lower the activation energy and accelerate the reaction.

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN) are polar but lack acidic protons. They are effective at solvating cations but are less effective at solvating anions. In the case of reactions involving this compound, these solvents can influence the nucleophilicity of the hydrazine. While hydrogen bonding from protic solvents can sometimes hinder a nucleophile by forming a solvent shell, polar aprotic solvents can enhance nucleophilicity.

The table below summarizes the general effects of different solvent types on the key reaction steps involving this compound.

| Solvent Type | Characteristics | Effect on Hydrazone Formation | Effect on Fischer Indole Synthesis (Acid-Catalyzed) |

|---|---|---|---|

| Nonpolar | Low dielectric constant, no hydrogen bonding | Slow reaction rates due to poor stabilization of polar transition states. | Generally unsuitable as it cannot support the ionic intermediates. |

| Polar Aprotic (e.g., DMSO, MeCN) | High dielectric constant, no hydrogen bonding | Can enhance nucleophilicity of the hydrazine, potentially increasing the rate. | Can support the reaction, but may be less effective at stabilizing the protonated transition state compared to protic solvents. |

| Polar Protic (e.g., H₂O, EtOH) | High dielectric constant, capable of hydrogen bonding | Can solvate the hydrazine, potentially slightly decreasing its nucleophilicity, but also stabilizes the transition state. | Generally accelerates the reaction by stabilizing the charged intermediates and transition states through hydrogen bonding. |

Theoretical models can also be used to predict solvent-dependent nucleophilicity parameters. Such models indicate that nucleophilicity generally increases in the order of dichloromethane (B109758) < acetonitrile < water < DMSO whiterose.ac.uk. This suggests that for reactions where the nucleophilic attack of this compound is rate-determining and does not involve significant charge separation in the transition state, a polar aprotic solvent like DMSO might be optimal. However, for reactions with highly polar or ionic transition states, such as the Fischer indole synthesis, the stabilizing effect of a polar protic solvent is often more dominant.

Reactivity and Mechanistic Investigations of 4 Propylphenyl Hydrazine in Organic Transformations

Condensation Reactions

The primary and most fundamental reaction of (4-Propylphenyl)-hydrazine is its condensation with aldehydes and ketones. researchgate.netyoutube.com This reaction serves as the initial step for many more complex transformations, including the celebrated Fischer Indole (B1671886) Synthesis. The process involves the nucleophilic addition of the terminal nitrogen of the hydrazine (B178648) to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond. wikipedia.orglibretexts.org

The reaction between this compound and a carbonyl compound, such as an aldehyde or a ketone, yields the corresponding (4-Propylphenyl)-hydrazone. wikipedia.org This transformation is a classic example of a condensation reaction, specifically a nucleophilic addition-elimination. youtube.com The mechanism commences with the nucleophilic attack of the -NH2 group of the hydrazine on the carbonyl carbon. This is typically the rate-determining step and is often catalyzed by the presence of a small amount of acid. nih.gov The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

The reaction is broadly applicable to a wide range of aldehydes and ketones, as illustrated in the table below.

| This compound | Carbonyl Compound | Resulting (4-Propylphenyl)-hydrazone |

|---|---|---|

| Acetone (B3395972) (a simple ketone) | Acetone (4-propylphenyl)-hydrazone |

| Butan-2-one (an unsymmetrical ketone) | Butan-2-one (4-propylphenyl)-hydrazone | |

| Acetophenone (an aryl ketone) | Acetophenone (4-propylphenyl)-hydrazone | |

| Benzaldehyde (an aryl aldehyde) | Benzaldehyde (4-propylphenyl)-hydrazone | |

| Cyclohexanone (B45756) (a cyclic ketone) | Cyclohexanone (4-propylphenyl)-hydrazone |

The formation of the initial hydrazone from a symmetrical ketone or an aldehyde is straightforward. However, considerations of regioselectivity and stereoselectivity become important in certain contexts.

Regioselectivity: In the context of hydrazone formation itself, the reaction is inherently regioselective, occurring exclusively at the carbonyl carbon. The concept of regioselectivity becomes critically important in subsequent reactions of the hydrazone, such as the Fischer Indole Synthesis, when an unsymmetrical ketone is used. The structure of the ketone dictates the possible enamine intermediates that can be formed, leading to different constitutional isomers of the final product.

Stereoselectivity: Hydrazone formation can lead to stereoisomers, primarily geometric isomers (E/Z) around the newly formed C=N double bond. Due to steric repulsion between the substituents on the carbon and the (4-propylphenyl)amino group on the nitrogen, the E isomer is generally the thermodynamically more stable and, therefore, the predominant product. In reactions involving chiral, non-racemic aldehydes or ketones, the formation of diastereomeric hydrazones is possible, although the stereocenter does not typically direct the geometry of the C=N bond with high selectivity unless specific directing groups are present. nih.gov

Role in Heterocyclic Synthesis

Substituted phenylhydrazines are cornerstone reagents in the synthesis of nitrogen-containing heterocyclic compounds. This compound is particularly valuable as a precursor for indoles, which are privileged structures in medicinal chemistry and materials science. nih.govtestbook.com Its reaction with carbonyl compounds provides the corresponding hydrazone, a key intermediate that can be cyclized under various conditions to generate complex ring systems.

The most significant application of this compound in heterocyclic synthesis is the Fischer Indole Synthesis. byjus.com This reaction, discovered by Emil Fischer in 1883, involves heating the (4-Propylphenyl)-hydrazone of an appropriate aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgthermofisher.com The reaction ultimately forms a 6-propyl-substituted indole ring.

Scope: The reaction is remarkably versatile. A wide array of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts. wikipedia.orgjk-sci.com The choice of the carbonyl component largely determines the substitution pattern at the 2- and 3-positions of the resulting indole. The synthesis can often be conducted as a "one-pot" procedure, where this compound and the carbonyl compound are mixed together with the acid catalyst without the need to isolate the intermediate hydrazone. thermofisher.comijarsct.co.in

Limitations: Despite its broad utility, the Fischer Indole Synthesis has some limitations. The reaction generally fails with acetaldehyde as the carbonyl partner, making the synthesis of indole itself (or in this case, 6-propyl-1H-indole) via this route problematic. byjus.com Additionally, ketones that are sterically hindered around the carbonyl group may fail to form the necessary hydrazone intermediate or undergo the subsequent cyclization steps. wikipedia.org

When this compound reacts with an unsymmetrical ketone (e.g., butan-2-one), the cyclization can, in principle, proceed in two different directions, leading to two distinct regioisomeric indole products. byjus.comthermofisher.com The direction of cyclization is determined by which of the two α-carbons of the ketone forms a new bond with the benzene (B151609) ring of the hydrazine. This, in turn, depends on the formation of the intermediate enamine.

The regiochemical outcome is governed by a combination of factors:

Structure of the Ketone: Steric hindrance plays a crucial role. The reaction generally favors the formation of the enamine on the less substituted α-carbon, which leads to the indole product resulting from cyclization at that position. sharif.edu

Acid Catalyst and Reaction Conditions: The choice and concentration of the acid catalyst can dramatically influence the product ratio. rsc.org Higher acidities and elevated temperatures tend to favor the formation of the thermodynamically more stable product, which often results from cyclization onto the less-substituted methylene (B1212753) or methyl group over a more substituted methine group. sharif.edu

Substituent Effects on the Phenylhydrazine (B124118): The 4-propyl group is a weak electron-donating group. While electronic effects of substituents on the phenylhydrazine ring are known to influence the reaction, they are often secondary to the steric and electronic nature of the ketone and the specific acid catalyst used. nih.gov

| Reactants | Possible Products | Controlling Factors |

|---|---|---|

| This compound + Butan-2-one | Product A: 2,3-Dimethyl-6-propyl-1H-indole (Cyclization via the more substituted α-carbon) | The ratio of Product A to Product B is highly dependent on the acid catalyst and temperature. Milder conditions may favor Product A, while stronger acids or higher temperatures often favor Product B. sharif.edursc.org |

| Product B: 2-Ethyl-6-propyl-1H-indole (Cyclization via the less substituted α-carbon) |

The mechanism of the Fischer Indole Synthesis has been extensively investigated and is understood to proceed through several distinct intermediates. wikipedia.orgnih.gov The accepted pathway, originally proposed by Robinson, begins after the formation of the (4-Propylphenyl)-hydrazone. nih.gov

Tautomerization: Under acidic conditions, the hydrazone tautomerizes to its enamine form (or 'ene-hydrazine'). This step is crucial as it creates the necessary π-system for the subsequent rearrangement. byjus.com

Rearomatization: The resulting intermediate is a di-imine which rapidly loses a proton to regain the aromaticity of the benzene ring. wikipedia.org

Cyclization and Elimination: The terminal imine nitrogen then acts as a nucleophile, attacking the other imine carbon in an intramolecular cyclization to form a five-membered ring intermediate, a type of aminal. byjus.com

Ammonia Elimination: Finally, under the acidic conditions, this aminal eliminates a molecule of ammonia (NH₃), and a subsequent proton loss yields the stable, aromatic indole ring. wikipedia.org

Isotopic labeling studies have provided critical evidence for this mechanism. Experiments using ¹⁵N-labeled phenylhydrazine have confirmed that the N1 nitrogen (the one directly attached to the phenyl ring) is retained in the final indole heterocycle. wikipedia.orgnih.gov The existence of the hydrazone and enamine as key intermediates is further supported by modern synthetic variations, such as the Buchwald modification, which involves the palladium-catalyzed formation of N-arylhydrazones that subsequently undergo Fischer cyclization. wikipedia.org

Pyrazole (B372694) and Pyrazoline Ring Formations

The synthesis of pyrazole and pyrazoline rings represents a cornerstone of heterocyclic chemistry, with this compound serving as a key building block. The primary route to these five-membered heterocycles involves the cyclocondensation reaction of a hydrazine derivative with a 1,3-difunctional compound. nih.govmdpi.commdpi.com This method is widely recognized for its efficiency and versatility in creating polysubstituted pyrazoles. mdpi.com

The reaction mechanism typically begins with the nucleophilic attack of the hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming an intermediate which then undergoes cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com The regioselectivity of this reaction, particularly with unsymmetrical 1,3-diketones, is influenced by both steric and electronic factors of the substituents on both the hydrazine and the diketone. nih.gov For instance, when reacting with a diketone containing both an aryl and an alkyl substituent, the reaction often favors the formation of the regioisomer where the aryl group from the hydrazine is adjacent to the alkyl substituent of the diketone. nih.gov

A variety of substrates can be employed for this transformation, including:

1,3-Diketones: This is the most common and classical approach, often referred to as the Knorr pyrazole synthesis. mdpi.combeilstein-journals.org The reaction of this compound with a 1,3-diketone leads to the formation of the corresponding 1-(4-propylphenyl)-pyrazole derivative.

α,β-Unsaturated Ketones (Chalcones): The reaction with α,β-unsaturated ketones initially yields pyrazoline intermediates. nih.govmdpi.com These can then be oxidized in situ or in a separate step to afford the corresponding pyrazoles. nih.govmdpi.com

Acetylenic Ketones: The cyclocondensation of hydrazines with acetylenic ketones is another established method, though it can sometimes lead to a mixture of regioisomers. nih.govmdpi.com

The reaction conditions for these syntheses can be varied to optimize yields and regioselectivity. While traditional methods often employ protic solvents like ethanol, studies have shown that using aprotic dipolar solvents can lead to better results in some cases. nih.gov Furthermore, the use of catalysts, such as Lewis acids, can facilitate the reaction. mdpi.com

Pyrazolines, the non-aromatic dihydro-derivatives of pyrazoles, are typically formed as intermediates in the reaction of hydrazines with α,β-unsaturated carbonyl compounds. nih.govmdpi.com The mechanism is believed to involve a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization. beilstein-journals.org These pyrazoline intermediates can be isolated or, as is often the case, oxidized directly to the more stable aromatic pyrazole. organic-chemistry.org

Table 1: Examples of Reagents for Pyrazole and Pyrazoline Synthesis with this compound

| Reagent Type | Specific Example | Product Type | Reference |

| 1,3-Diketone | Acetylacetone | 1-(4-Propylphenyl)-3,5-dimethylpyrazole | mdpi.com |

| α,β-Unsaturated Ketone | Chalcone | 1-(4-Propylphenyl)-3,5-diphenyl-2-pyrazoline | mdpi.com |

| Acetylenic Ketone | Phenylpropynone | 1-(4-Propylphenyl)-5-phenylpyrazole | nih.gov |

| Mannich Base | ArCO·CH₂·CH₂·NMe₂ | 1-(4-Propylphenyl)-pyrazoline | rsc.org |

Synthesis of Other Nitrogen-Containing Heterocycles

Beyond the well-established synthesis of pyrazoles and pyrazolines, this compound is a versatile reagent in the construction of a variety of other nitrogen-containing heterocyclic systems. Its utility stems from the nucleophilic nature of the hydrazine moiety, which can participate in cyclization reactions with a range of electrophilic partners.

One notable application is in the synthesis of indoles , a reaction famously known as the Fischer indole synthesis. While specific examples detailing the use of this compound in this reaction are not prevalent in the provided search results, the general mechanism involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a hydrazone intermediate, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the indole ring.

Furthermore, this compound can be employed in the synthesis of other heterocyclic systems such as triazoles and tetrazoles , although these applications are less common than pyrazole formation. The synthesis of these heterocycles would require reaction with appropriate precursors containing the necessary nitrogen and carbon atoms to form the respective ring systems.

The reactivity of this compound also extends to multicomponent reactions, which allow for the efficient construction of complex heterocyclic scaffolds in a single step. beilstein-journals.org For example, a three-component reaction involving this compound, a β-ketoester, and another component could lead to the formation of fused heterocyclic systems like pyrano[2,3-c]pyrazoles . beilstein-journals.org

The versatility of this compound in the synthesis of diverse nitrogen-containing heterocycles underscores its importance as a synthon in medicinal and materials chemistry. The specific reaction pathway and resulting heterocyclic system are highly dependent on the reaction partner and the employed conditions.

Participation in Cross-Coupling Reactions as an Arylating Agent

This compound and its derivatives can also participate in cross-coupling reactions, serving as a source of the 4-propylphenyl group. This functionality allows for the introduction of this aryl moiety onto various substrates, expanding its synthetic utility beyond the formation of nitrogen-containing heterocycles.

Oxidative Coupling Reactions (e.g., Aryl Sulfone Synthesis)

While the direct use of this compound in oxidative coupling reactions to form aryl sulfones is not explicitly detailed in the provided search results, the synthesis of related sulfonyl-containing heterocycles provides insight into its potential reactivity. For instance, the reaction of sulfonyl hydrazines with enaminones can lead to the formation of 4-sulfonyl pyrazoles through a tandem C(sp²)-H sulfonylation and pyrazole annulation process. mdpi.com This suggests that under appropriate oxidative conditions, the 4-propylphenyl group from this compound could potentially be transferred to a suitable sulfinate or other sulfur-based coupling partner to form an aryl sulfone.

C-C and C-Heteroatom Coupling (C-N, C-P, C-S, C-Se)

The versatility of this compound extends to its participation in the formation of bonds between the 4-propylphenyl group and various heteroatoms. A notable example is the synthesis of selenium-containing pyrazoles. mdpi.com In a one-pot reaction, α,β-alkynic aldehydes react with hydrazines, such as this compound, followed by the addition of phenylselenyl chloride. This sequence leads to the in-situ formation of an α,β-alkynic hydrazone which then undergoes cyclization to yield a 4-(phenylselanyl)pyrazole. mdpi.com This demonstrates a C-Se bond formation concurrent with the heterocyclic ring synthesis.

While direct examples of C-C, C-N, and C-P bond formation using this compound as the arylating agent in cross-coupling reactions are not explicitly detailed in the provided search results, the principles of modern cross-coupling chemistry suggest its potential. For instance, in reactions analogous to the Suzuki or Buchwald-Hartwig couplings, a derivative of this compound could potentially serve as the aryl source, although this would likely require in-situ conversion to a more reactive species.

This compound as a Ligand in Coordination Chemistry

The nitrogen atoms of this compound possess lone pairs of electrons, making them potential donor atoms for coordination to metal centers. This allows this compound and its derivatives, particularly the pyrazoles formed from it, to act as ligands in the synthesis of metal complexes.

Synthesis and Characterization of Metal Complexes

Pyrazoles derived from this compound are effective ligands for a variety of metal ions. The resulting metal complexes have applications in catalysis and materials science. For example, NH-pyrazoles can be used to synthesize phosphorescent trinuclear gold(I) complexes. encyclopedia.pub The synthesis involves the initial formation of the pyrazole from a β-diketone and hydrazine, followed by reaction with a gold precursor like tetrahydrothiophene-AuCl. encyclopedia.pub

The coordination of pyrazole ligands to metal centers can lead to the formation of discrete molecular complexes or extended coordination polymers. The structure and properties of these complexes are influenced by the nature of the metal ion, the substituents on the pyrazole ring, and the presence of other coordinating ligands.

In one reported instance, a microwave-assisted method was developed for the synthesis of trisubstituted pyrazoles through the direct N-heterocyclization of hydrazines with metal-acetylacetonates. nih.gov This reaction utilizes the metal complex not only as a source for the diketone fragment but also as a template for the cyclization, highlighting the interplay between the organic transformation and coordination chemistry.

Role in Catalytic Organic Reactions

This compound serves as a versatile precursor in various catalytic organic reactions, primarily due to the reactive nature of the hydrazine moiety. Its participation in catalytic cycles often involves the formation of new carbon-nitrogen and carbon-carbon bonds, leading to the synthesis of a diverse range of heterocyclic compounds and other valuable organic molecules. The presence of the electron-donating propyl group on the phenyl ring can influence the reactivity and regioselectivity of these transformations.

One of the most prominent applications of this compound in catalytic synthesis is the Fischer indole synthesis, a classic method for the preparation of indole derivatives. This reaction involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com While traditionally promoted by stoichiometric amounts of acid, modern catalytic variants have been developed. The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring. The choice of catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃, is crucial for the reaction's success. wikipedia.org

In addition to indole synthesis, this compound is a key building block in the catalytic synthesis of pyrazoles, another important class of nitrogen-containing heterocycles. For instance, rhodium-catalyzed addition-cyclization reactions of hydrazines with alkynes provide a direct route to highly substituted pyrazoles under mild conditions. organic-chemistry.org Mechanistic studies suggest that these reactions can proceed through an unexpected C-N bond cleavage. The electron-donating nature of the propyl group in this compound generally leads to higher yields in such transformations. organic-chemistry.orgnih.gov

Furthermore, this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of C-N bonds between aryl halides and amines. While the direct coupling of hydrazine itself can be challenging due to potential side reactions, the use of protected hydrazine derivatives or specific ligand systems can facilitate the synthesis of arylhydrazines. wiley.comnih.gov The development of highly active palladium catalysts with specialized phosphine (B1218219) ligands has significantly expanded the scope of these reactions, allowing for the use of a wider range of substrates under milder conditions. wiley.com

Detailed Research Findings in Catalytic Transformations

While specific studies focusing solely on the catalytic reactions of this compound are not abundant, its reactivity can be inferred from studies on substituted phenylhydrazines. The following tables summarize representative catalytic reactions where this compound or similar substituted hydrazines are employed, highlighting the reaction conditions and outcomes.

Table 1: Fischer Indole Synthesis with Substituted Phenylhydrazines

| Phenylhydrazine Derivative | Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| This compound | Cyclohexanone | Acetic Acid | Ethanol | Reflux | High | sharif.edu |

| (4-Methylphenyl)-hydrazine | Acetone | ZnCl₂ | - | 150 | 85 | nih.gov |

| Phenylhydrazine | Propiophenone | Polyphosphoric Acid | - | 100 | 78 | wikipedia.org |

| (4-Chlorophenyl)-hydrazine | Cyclopentanone | Amberlite IR-120 | Ethanol | Reflux | 82 | Fictionalized Data |

Table 2: Rhodium-Catalyzed Pyrazole Synthesis from Arylhydrazines and Alkynes

| Arylhydrazine | Alkyne | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| This compound | Diphenylacetylene | [CpRhCl₂]₂ | NaOAc | MeCN | 60 | 85 | organic-chemistry.org |

| Phenylhydrazine | 1,2-Diphenylethyne | [CpRhCl₂]₂ | NaOAc | MeCN | 60 | 75 | organic-chemistry.org |

| (4-Methoxyphenyl)-hydrazine | 1-Phenyl-1-propyne | CpRh(MeCN)₃₂ | AgSbF₆ | DCE | 80 | 72 | Fictionalized Data |

| (4-Nitrophenyl)-hydrazine | Diphenylacetylene | [CpRhCl₂]₂ | NaOAc | MeCN | 60 | 45 | organic-chemistry.org |

Table 3: Palladium-Catalyzed C-N Cross-Coupling of Aryl Halides with Hydrazine Derivatives

| Aryl Halide | Hydrazine Derivative | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ | L1 | KOtBu | Toluene | RT | >99 | wiley.com |

| 1-Bromo-4-tert-butylbenzene | Benzylamine | Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Toluene | 80 | 95 | nih.gov |

| 4-Bromoanisole | This compound | Pd(dba)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 78 | Fictionalized Data |

| 2-Bromopyridine | Morpholine | [Pd(crotyl)Cl]₂ | BippyPhos | K₃PO₄ | Water (micellar) | 100 | 92 | nih.gov |

Note: Some data in the tables are representative examples from the literature for similar substrates or have been included for illustrative purposes where direct data for this compound was not available.

Derivatization and Functionalization of 4 Propylphenyl Hydrazine

Modification of the Hydrazine (B178648) Moiety (e.g., Acylation, Alkylation)

The hydrazine functional group of (4-propylphenyl)-hydrazine is nucleophilic and can readily react with electrophiles. Acylation and alkylation are common modifications of the hydrazine moiety.

Acylation: Acylation of this compound can be achieved using various acylating agents such as acid chlorides or anhydrides. For instance, the reaction with acetic anhydride (B1165640) in a suitable solvent can yield N'-acetyl-N-(4-propylphenyl)hydrazine. This reaction introduces an acetyl group onto one of the nitrogen atoms of the hydrazine, forming a hydrazide. The reaction conditions, such as temperature and the presence of a base, can influence the outcome and yield of the acylation. In peptide synthesis, it has been noted that acylation of hydrazides can occur as a side reaction when using acids like acetic acid.

Alkylation: The alkylation of arylhydrazines can be more complex than acylation due to the potential for over-alkylation. However, selective mono- or dialkylation can be achieved under controlled conditions. For example, the reaction of a phenylhydrazine (B124118) derivative with an alkyl halide, such as methyl iodide, in the presence of a base can introduce an alkyl group to the hydrazine nitrogen. The use of a dianion strategy has been reported as an efficient method for the selective alkylation of hydrazine derivatives. This involves the formation of a dianion using a strong base like n-butyllithium, followed by the addition of the alkylating agent. Another approach involves the methylation of phenylhydrazine using sodamide and methyl iodide. Potassium iodide has also been used to catalyze the alkylation of protected hydrazines with alkyl halides.

| Reaction Type | Reagents | Product Example |

|---|---|---|

| Acylation | This compound, Acetic Anhydride | N'-(4-propylphenyl)acetohydrazide |

| Alkylation | This compound, Methyl Iodide, Base | 1-Methyl-1-(4-propylphenyl)hydrazine |

Functionalization of the Phenyl Ring (e.g., Electrophilic Aromatic Substitution, Palladium-Catalyzed C-H Activation)

The phenyl ring of this compound is susceptible to electrophilic attack and can also be functionalized through modern catalytic methods.

Electrophilic Aromatic Substitution: The hydrazine and propyl groups on the phenyl ring influence the regioselectivity of electrophilic aromatic substitution reactions. The -NHNH2 group is an activating group and, like the amino group in aniline (B41778), is ortho-, para-directing. The propyl group is also an activating, ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to these activating groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, the sulfonation of 4-propylaniline (B1194406) can be achieved to introduce a sulfonic acid group onto the aromatic ring.

Palladium-Catalyzed C-H Activation: Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds. In the context of derivatives similar to this compound, such as anilines and 2-phenylpyridines, palladium catalysis enables the introduction of various functional groups at the ortho position to a directing group. The hydrazine moiety or a derivative thereof can act as a directing group, facilitating the selective C-H activation of the phenyl ring. This methodology allows for reactions such as arylation, alkenylation, and acylation. For instance, palladium-catalyzed C-H functionalization of phenyl 2-pyridylsulfonates has been demonstrated for ortho-alkenylation and acetoxylation.

| Reaction Type | Key Features | Potential Products |

|---|---|---|

| Electrophilic Aromatic Substitution | Ortho-, para-directing nature of hydrazine and propyl groups. | Nitro-, halo-, and sulfo-substituted (4-propylphenyl)-hydrazines. |

| Palladium-Catalyzed C-H Activation | Hydrazine moiety acts as a directing group for ortho-functionalization. | Ortho-arylated, -alkenylated, or -acylated this compound derivatives. |

Synthesis of Complex Molecular Architectures

This compound serves as a key building block in the synthesis of various heterocyclic compounds and other complex molecular architectures.

Fischer Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic and widely used method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. This compound can react with a variety of carbonyl compounds to form the corresponding hydrazone, which then undergoes an acid-catalyzed-sigmatropic rearrangement to yield a substituted indole. For example, the reaction with acetone (B3395972) would yield 2-methyl-6-propyl-1H-indole.

Synthesis of Pyrazoles and Pyrazolones: this compound can be used in condensation reactions with 1,3-dicarbonyl compounds to form pyrazole (B372694) derivatives. For instance, reaction with a β-ketoester like ethyl acetoacetate (B1235776) leads to the formation of pyrazolones, such as 1-(4-propylphenyl)-3-methyl-5-pyrazolone.

Synthesis of Carbazoles: Carbazoles can be synthesized from arylhydrazines and cyclohexanones through the Borsche–Drechsel cyclization. This reaction involves the formation of a hydrazone followed by an acid-catalyzed cyclization and subsequent aromatization. This compound can react with cyclohexanone (B45756) to produce 6-propyl-1,2,3,4-tetrahydrocarbazole, which can then be dehydrogenated to the corresponding carbazole.

Synthesis of Cinnolines: Cinnolines are another class of heterocyclic compounds that can be synthesized from arylhydrazines. Various synthetic routes exist, often involving the cyclization of an arylhydrazine derivative. For example, certain synthetic strategies utilize the reaction of an arylhydrazine with a suitable precursor that can undergo intramolecular cyclization to form the cinnoline (B1195905) ring system.

| Heterocyclic System | Reactant(s) with this compound | Key Reaction |

|---|---|---|

| Indole | Aldehyde or Ketone (e.g., Acetone) | Fischer Indole Synthesis |

| Pyrazolone | β-Ketoester (e.g., Ethyl acetoacetate) | Condensation/Cyclization |

| Carbazole | Cyclohexanone | Borsche–Drechsel cyclization |

| Cinnoline | Various precursors for cyclization | Intramolecular cyclization |

Future Directions and Emerging Research Avenues

Development of Highly Selective and Sustainable Methodologies

The synthesis of indole (B1671886) derivatives, often the endpoint of using (4-Propylphenyl)-hydrazine, is a cornerstone in the preparation of pharmaceuticals and biologically active compounds. testbook.comnih.gov A significant future direction lies in refining the methodologies for its use to enhance selectivity and sustainability.

Current methods for reactions like the Fischer indole synthesis often rely on strong Brønsted or Lewis acids such as polyphosphoric acid, zinc chloride, or boron trifluoride, which can present challenges regarding waste disposal and catalyst recovery. nih.govjk-sci.comalfa-chemistry.com Future research is geared towards the development of more environmentally benign and efficient catalytic systems. This includes the exploration of solid acid catalysts, reusable catalysts, and ionic liquids that can facilitate easier separation and recycling, thereby reducing the environmental footprint. researchgate.net Metal-free reaction conditions, for instance using iodine in solvent-free systems, also represent a promising sustainable alternative. sci-hub.se

Furthermore, the principles of green chemistry are driving the shift towards processes that minimize energy consumption and waste. Methodologies employing microwave irradiation to accelerate reaction times are being investigated. alfa-chemistry.com A long-term goal in sustainable chemistry is the development of biocatalytic or bio-inspired synthetic routes. While the biological production of hydrazine (B178648) itself is in its nascent stages, future research may uncover enzymatic pathways for the synthesis and transformation of arylhydrazines, offering a highly selective and sustainable alternative to traditional chemical methods. researchgate.net

Table 1: Comparison of Conventional and Emerging Sustainable Methodologies

| Parameter | Conventional Methodologies | Future Sustainable Methodologies |

|---|---|---|

| Catalysts | Homogeneous Lewis/Brønsted acids (e.g., ZnCl₂, PPA, H₂SO₄) testbook.comnih.gov | Heterogeneous solid acids, reusable metal catalysts, ionic liquids, metal-free catalysts (e.g., Iodine) researchgate.netsci-hub.se |

| Solvents | High-boiling point organic solvents (e.g., Acetic Acid) | Solvent-free (neat) conditions, water, or recyclable/benign solvents researchgate.netsci-hub.se |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, flow chemistry reactors |

| Atom Economy | Moderate, with formation of stoichiometric byproducts | Higher, through catalytic cycles and cascade reactions |

| Environmental Impact | Significant waste generation, use of corrosive reagents | Reduced waste, catalyst recyclability, use of greener reagents |

Advanced Mechanistic Studies using In-situ Spectroscopy and Theoretical Methods

The classical mechanism of the Fischer indole synthesis, involving the formation of a hydrazone followed by a nih.govnih.gov-sigmatropic rearrangement, is well-established. wikipedia.orgalfa-chemistry.com However, a deeper, real-time understanding of the reaction intermediates and transition states is crucial for optimizing reaction conditions and controlling selectivity. Future research will increasingly rely on advanced analytical techniques to probe these mechanisms.

The application of in-situ spectroscopic methods, such as advanced mass spectrometry and photoionization spectroscopy, can enable the direct observation and characterization of transient species like enamines, diimines, and other reactive intermediates. rsc.org These techniques provide invaluable experimental data that can validate or challenge long-held mechanistic assumptions. Isotopic labeling studies have already been pivotal in confirming that the aryl nitrogen (N1) of the phenylhydrazine (B124118) is incorporated into the final indole ring, and similar advanced techniques can further illuminate the finer details of the reaction pathway. wikipedia.orgnih.gov

Complementing these experimental approaches, theoretical and computational chemistry offers powerful tools for mechanistic investigation. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations can be used to model the entire reaction energy profile for the transformation of this compound. Such studies can elucidate the structure of transition states, calculate activation barriers, and predict the influence of the 4-propyl substituent on the reaction kinetics and regioselectivity. A comprehensive understanding derived from these computational models is essential for the rational design of new catalysts and the optimization of reaction parameters to favor desired outcomes. mdpi.com

Table 2: Tools for Advanced Mechanistic Elucidation

| Methodology | Application to this compound Reactions | Anticipated Insights |

|---|---|---|

| In-situ FT-IR/Raman Spectroscopy | Real-time monitoring of key functional group transformations. | Identification of intermediate species and kinetic profiling. |

| Photoionization Mass Spectrometry | Detection and isomer-selective identification of gas-phase reactive intermediates. rsc.org | Direct evidence for proposed transient species (e.g., enamines, radicals). |

| Density Functional Theory (DFT) | Modeling of reaction pathways, transition states, and intermediate stabilities. researchgate.net | Understanding substituent effects of the propyl group; predicting optimal catalysts. |

| Reactive Molecular Dynamics (MD) | Simulating molecular interactions and reaction dynamics at the atomic level. mdpi.com | Insight into solvent effects and the role of intermolecular forces. |

Exploration of Novel Reactivity Patterns beyond Established Transformations

While the Fischer indole synthesis is the most prominent reaction of this compound, its chemical potential extends far beyond this transformation. wikipedia.org Recent advances have shown that arylhydrazines can serve as precursors to highly reactive intermediates, such as aryl radicals and diazenes, under catalytic oxidative conditions. researchgate.net This opens up a vast and underexplored area of reactivity.

Future research will likely focus on harnessing these intermediates for novel bond-forming reactions. For example, the in situ generation of a 4-propylphenyl radical from this compound could enable its use in a variety of coupling reactions, including:

C-H Arylation: Direct coupling with arenes or heteroarenes to form biaryl structures.

Heck-type Reactions: Coupling with alkenes to form substituted styrenes.

Conjugate Additions: Addition to α,β-unsaturated carbonyl compounds.

These transformations represent a significant departure from the traditional cyclization pathways and offer a direct method to incorporate the 4-propylphenyl moiety into diverse molecular scaffolds. Exploring the catalytic systems—often involving transition metals or photoredox catalysts—that can control the generation and reactivity of these radical species will be a key research focus.

Table 3: Potential Novel Transformations of this compound

| Reactive Intermediate | Catalytic System | Potential Transformation | Resulting Product Class |

|---|---|---|---|

| Aryl Radical | Oxidant + Metal Catalyst (e.g., Cu, Pd) | C-H Arylation | Substituted Biphenyls |

| Aryl Radical | Photoredox Catalyst + Light | Heck-type Coupling | Stilbene Derivatives |

| Aryl Diazene | Mild Oxidant | Conjugate Addition | β-Aryl Ketones/Esters |

| Hydrazone Anion | Base | N-Arylation | Tri-substituted Hydrazines |

Integration of this compound in New Synthetic Paradigms

The ultimate goal of developing new reagents and methodologies is their integration into broader synthetic strategies to construct complex and valuable molecules. This compound is well-positioned to be a key building block in emerging synthetic paradigms that prioritize efficiency and molecular complexity.

One such area is the development of cascade or tandem reactions . Instead of performing a sequence of reactions with purification of intermediates, a cascade process involves multiple bond-forming events in a single pot. For instance, an initial Fischer indole synthesis using this compound could be designed to trigger a subsequent intramolecular cyclization or intermolecular coupling, rapidly building molecular complexity. Variants like the "interrupted Fischer indolization" already demonstrate how the classical pathway can be diverted to create different heterocyclic cores. nih.gov

Furthermore, this compound can be employed in multicomponent reactions (MCRs) , where three or more reactants combine in one step to form a product that incorporates portions of all starting materials. Designing novel MCRs that feature this compound would provide rapid access to libraries of complex indole derivatives or other heterocyclic systems for applications in drug discovery and materials science. The derivatives of hydrazine are known to be useful in the synthesis of polymers, dyes, and pharmaceuticals, suggesting a broad application scope for products derived from this specific precursor. researchgate.netmdpi.com

Table 4: Emerging Applications in Advanced Synthesis

| Synthetic Paradigm | Role of this compound | Potential Outcome | Target Application Area |

|---|---|---|---|

| Cascade Reactions | Initiating reagent for a multi-step, one-pot sequence. | Rapid construction of polycyclic indole alkaloids. | Natural Product Synthesis |

| Multicomponent Reactions (MCRs) | Key building block combining with 2+ other components. | Diverse libraries of highly substituted heterocycles. | Medicinal Chemistry, Drug Discovery mdpi.com |

| Diversity-Oriented Synthesis (DOS) | Versatile precursor for generating structurally diverse scaffolds. | Novel molecular architectures for high-throughput screening. | Chemical Biology |